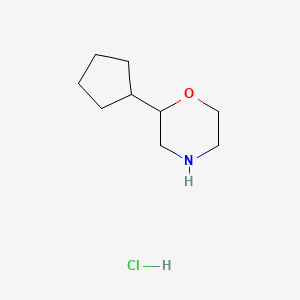

![molecular formula C14H15NO2 B2499307 2-[(4-甲氧基苄基)氨基]苯酚 CAS No. 728000-06-4](/img/structure/B2499307.png)

2-[(4-甲氧基苄基)氨基]苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[(4-Methoxybenzyl)amino]phenol" is a Schiff base, which is a class of organic compounds characterized by a carbon-nitrogen double bond (C=N) with the nitrogen atom connected to an aryl or alkyl group. These compounds are typically synthesized through the condensation of an aldehyde or ketone with a primary amine .

Synthesis Analysis

Schiff bases like "2-[(4-Methoxybenzyl)amino]phenol" can be synthesized using various methods. For instance, a related compound was synthesized from vanillin and p-anisidine using a water solvent by the stirrer method, yielding a high percentage of the desired product . Another similar compound was synthesized by reacting 4-Anisaldehyde with benzoyl 2-Amino-4-chlorophenol . These methods typically result in high yields and can be optimized for specific functional group substitutions.

Molecular Structure Analysis

The molecular structure of Schiff bases is often confirmed using spectroscopic methods such as FT-IR, NMR, and sometimes X-ray crystallography. For example, the crystal structure of a related Schiff base was determined using single-crystal X-ray crystallography, revealing non-planar conformations and intramolecular hydrogen bonding . Density functional theory (DFT) calculations are also employed to investigate the molecular structure, electrostatic potential surfaces, and frontier molecular orbitals .

Chemical Reactions Analysis

Schiff bases can participate in various chemical reactions due to their active imine group. They can form complexes with metal ions, as demonstrated by the synthesis of metal complexes with a Schiff base ligand, which showed coordination via both OH groups and the azomethine nitrogen atom . These complexes can exhibit biological activities, such as anticancer properties.

Physical and Chemical Properties Analysis

The physical properties of Schiff bases, such as melting points and solubility, can vary depending on the substituents on the phenol and the benzyl components. For instance, a synthesized Schiff base was slightly soluble in water and completely soluble in NaOH, with a melting point range of 128-130°C . The chemical properties, such as antioxidant activity, can be significant, with some compounds showing high reactivity towards DPPH radicals, indicating potential as antioxidants .

科学研究应用

镧系金属配合物的合成和表征

刘、杨、雷蒂格和奥维格(1993年)进行的研究探讨了N4O3胺酚配体的合成和表征,包括从2-[(4-甲氧基苯甲基)氨基]酚衍生的配体。这些配体被用于制备镧系金属配合物,展示了该化合物在材料科学和配位化学中创造复杂阳离子的实用性(Liu, Yang, Rettig, & Orvig, 1993)。

光致发光和电化学性质

Ceyhan、Köse、Tümer和Demirtaş(2015年)进行了一项研究,合成了亚胺化合物,包括4-[(E)-(2-甲氧基苯甲亚)氨基]酚,以探索其光致发光和电化学性质。这项研究表明了该化合物在开发具有独特光学和电子性质的材料方面的潜力,这可能在光电子学和传感器技术等领域中具有益处(Ceyhan, Köse, Tümer, & Demirtaş, 2015)。

在肽合成中的作用

高久和神池(1982年)展示了4-甲氧基苯甲基基团的用途,这是2-[(4-甲氧基苯甲基)氨基]酚的衍生物,在寡核糖核苷酸合成中作为保护基的用途。这一发现突显了该化合物在肽和核苷酸合成中的重要性,提供了一种在合成过程中保护敏感基团的方法(Takaku & Kamaike, 1982)。

抗氧化活性评估

在2017年的一项研究中,Sen、Efil、Bekdemir和Dinçer合成了2-[(4-甲氧基苯甲基)氨基]酚的一种新型亚胺衍生物,用于研究其抗氧化性质。他们的研究有助于理解这种化合物的结构修饰如何影响其抗氧化潜力,这在药理学背景下可能是相关的(Sen, Efil, Bekdemir, & Dinçer, 2017)。

属性

IUPAC Name |

2-[(4-methoxyphenyl)methylamino]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-17-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16/h2-9,15-16H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLVSZGODZJYTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methoxybenzyl)amino]phenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

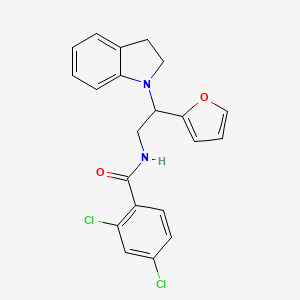

![N-((5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methyl)methanesulfonamide](/img/structure/B2499224.png)

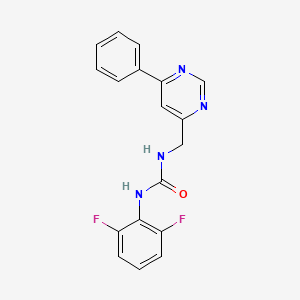

![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2499225.png)

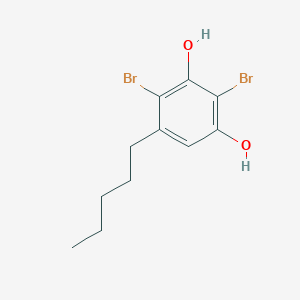

![4-Benzyl-1-[3-(3-phenylisoxazol-4-yl)propanoyl]piperidine](/img/structure/B2499226.png)

![3'-(3-Chloro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2499229.png)

![1-(2,5-Difluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2499230.png)

![2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B2499235.png)

![benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate](/img/structure/B2499236.png)

![(1R,2R,3R)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol](/img/structure/B2499237.png)

![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2499238.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2499247.png)